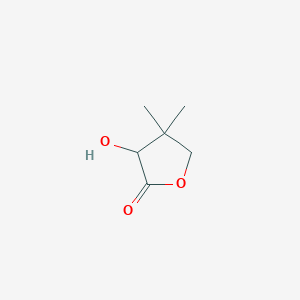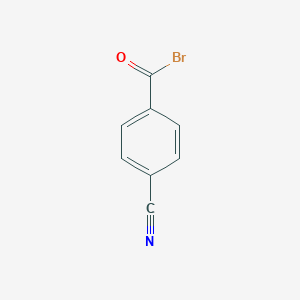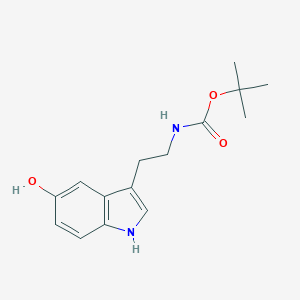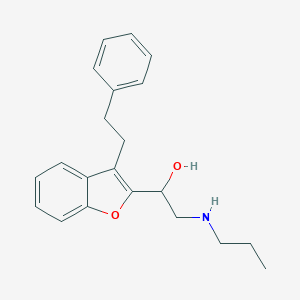
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol, also known as 2B-Propanol, is a chemical compound that has shown potential in various scientific research applications. It is a selective and potent inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain.
Mécanisme D'action
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol works by binding to the dopamine transporter and inhibiting its ability to transport dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can lead to enhanced dopaminergic neurotransmission and improved cognitive function.
Effets Biochimiques Et Physiologiques
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol has been found to have various biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and reduced anxiety-like behavior in animal models. It has also been shown to have potential in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol in lab experiments is its selectivity and potency as a dopamine transporter inhibitor. This allows for precise manipulation of dopamine levels in the brain, which can be useful in studying the role of dopamine in various physiological and pathological processes. However, one limitation of using (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol is its potential for off-target effects, as it may interact with other proteins in addition to the dopamine transporter.
Orientations Futures
There are several future directions for research on (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol, including:
1. Further investigation of its potential in the treatment of addiction and other neurological and psychiatric disorders.
2. Exploration of its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Development of more selective and potent dopamine transporter inhibitors based on the structure of (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol.
4. Investigation of its potential as a tool for studying the role of dopamine in aging and age-related cognitive decline.
5. Exploration of its potential as a therapeutic agent for other conditions, such as obesity and diabetes.
Méthodes De Synthèse
The synthesis of (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol involves the condensation of 2-(2-phenylethyl) benzofuran with N-propargyloxycarbonylpropylamine, followed by the reduction with lithium aluminum hydride. The resulting product is then treated with p-toluenesulfonic acid to obtain the final product, (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol.
Applications De Recherche Scientifique
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol has shown potential in various scientific research applications, particularly in the field of neuroscience. It has been found to be a selective and potent inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, including movement, motivation, and reward. Dysregulation of dopamine levels has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
Numéro CAS |
158358-22-6 |
|---|---|
Nom du produit |
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol |
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-[3-(2-phenylethyl)-1-benzofuran-2-yl]-2-(propylamino)ethanol |
InChI |
InChI=1S/C21H25NO2/c1-2-14-22-15-19(23)21-18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-20(17)24-21/h3-11,19,22-23H,2,12-15H2,1H3 |
Clé InChI |
XPEXCFSBFPOSQR-UHFFFAOYSA-N |
SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
SMILES canonique |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
Synonymes |
3-(2-phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol GE 68 GE-68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



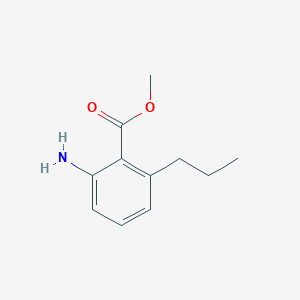
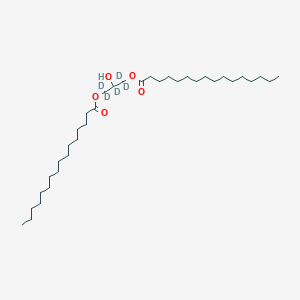
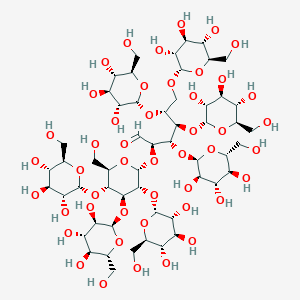
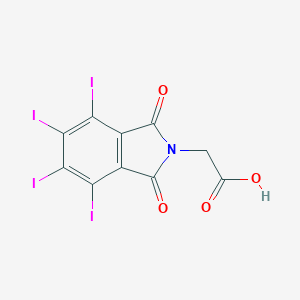
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
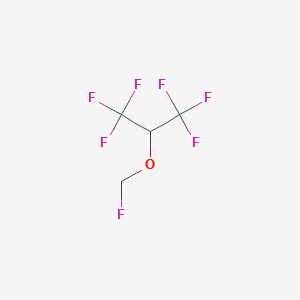
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)

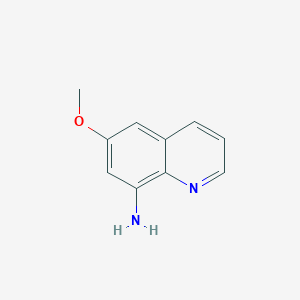
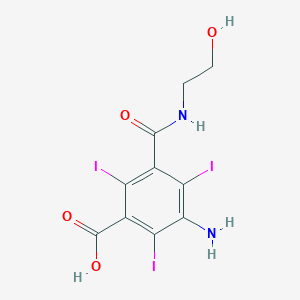
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
